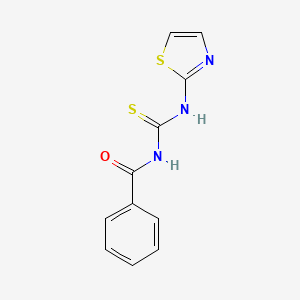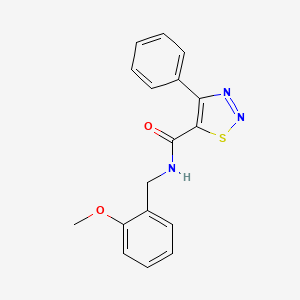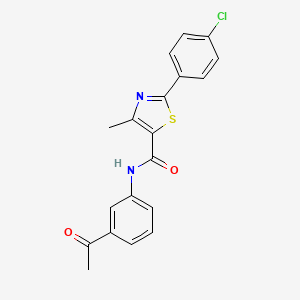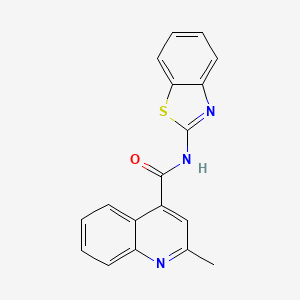![molecular formula C19H25NO3S B15107037 [(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine](/img/structure/B15107037.png)
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine is an organic compound that features a benzylamine moiety attached to a sulfonyl group, which is further substituted with a 3-methyl-4-pentyloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine typically involves multi-step organic reactions. One common method starts with the sulfonylation of benzylamine using a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting sulfonamide is then subjected to further substitution reactions to introduce the 3-methyl-4-pentyloxyphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylamine moiety, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of [(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The benzylamine moiety can also interact with various biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- [(4-Methylphenyl)sulfonyl]benzylamine
- [(3-Methyl-4-ethoxyphenyl)sulfonyl]benzylamine
- [(3-Methyl-4-propyloxyphenyl)sulfonyl]benzylamine
Uniqueness
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and interaction with biological membranes. This structural feature may enhance its bioavailability and efficacy in therapeutic applications compared to similar compounds.
特性
分子式 |
C19H25NO3S |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
N-benzyl-3-methyl-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-3-4-8-13-23-19-12-11-18(14-16(19)2)24(21,22)20-15-17-9-6-5-7-10-17/h5-7,9-12,14,20H,3-4,8,13,15H2,1-2H3 |
InChIキー |
VZYSNIHOCRYOPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15106959.png)
![2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106961.png)
![2-methoxyethyl 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15106965.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B15106968.png)
![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15106971.png)


![3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide](/img/structure/B15106994.png)

![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B15107007.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15107033.png)

![2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B15107044.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B15107046.png)
